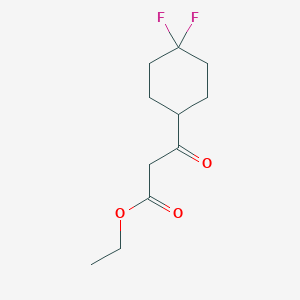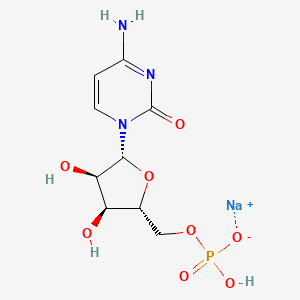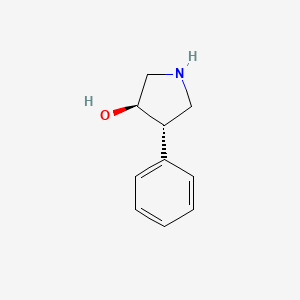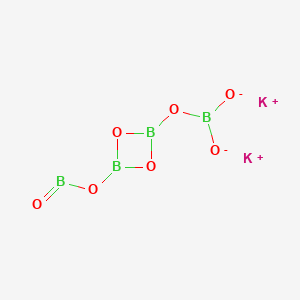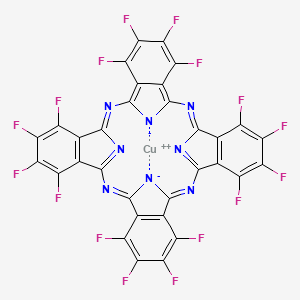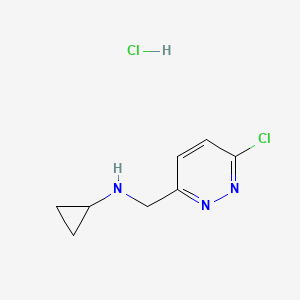
N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine often involves multi-step chemical reactions that yield these compounds with high specificity. For instance, the synthesis of 6-aryl-1-(3-chloropropanoyl)-4-[(E)-1-(2-furyl)methylidene)]-1,2,3,4-tetrahydro-3-pyridazinones showcases a high yield, one-pot reaction that could be analogous to methods employed for synthesizing N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine derivatives (Hamad & Hashem, 2000).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated through various spectroscopic techniques and crystallography. For example, a study on 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine provided detailed insights into the molecular structure through XRD technique, offering a glimpse into the potential structure analysis of N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine (Sallam et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are highlighted through their participation in various chemical reactions. For instance, the cyclopropyl group's fate upon N-dealkylation by horseradish peroxidase presents an interesting case of the chemical behavior of cyclopropylamines, which could be relevant for understanding the reactions involving N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine (Shaffer et al., 2001).
科学研究应用
-
Scientific Field: Pharmaceutical and Medicinal Chemistry
- Application : The compound N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, which has a similar structure, was synthesized as a potential irreversible inhibitor for the treatment of various malignancies such as triple negative breast cancer .
- Method of Application : The synthesis involved a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .
- Results : Although the compound did not show the expected inhibitory potency on the intended target kinase, MPS1, significant activity was found on the kinase p70S6Kβ .
-
Scientific Field: Organic Chemistry and Pharmacology
- Application : 6-Chloropyridazin-3-yl derivatives were synthesized and tested for their affinity toward the neuronal nicotinic acetylcholine receptors (nAChRs) .
- Method of Application : The derivatives were synthesized and their preferred conformations were located through a molecular modeling study .
- Results : All of the compounds had Ki values in the nanomolar range. Some of the compounds showed, in their populated conformations, only pharmacophoric distances longer than the values taken into consideration by the Sheridan model for nAChRs receptors .
-
Scientific Field: Inorganic Chemistry and Biochemistry
- Application : Transition metal complexes of pyridazine-based ligands, which include structures similar to your compound, have been synthesized and studied for their biological activities .
- Method of Application : The synthesis involved the creation of Iron (II), Nickel (II), and Copper (II) metal complexes of a ligand derived from condensation of 2-(6-chloropyridazin-3-yl)hydrazine and pyridine-2-acetaldehyde .
- Results : The ligand and its six metal complexes were evaluated for their in vitro antibacterial and antifungal activities. They were also tested for cytotoxicity against human colon cancer MiaPaCa-2 and PanC-1 cell lines .
-
Scientific Field: Organic Chemistry and Pharmacology
- Application : A compound named 3-(6-Chloropyridazin-3-yl)-3,4-Dihydropyridazino[4,5-b]Quinoxalin-2(1H)-ylMethanone, which has a similar structure, was synthesized and its two stable forms were isolated .
- Method of Application : The compound was obtained by the interaction of 2,3-bis(bromomethyl)quinoxaline and N’-(6-chloropyridazin-3-yl)benzo-hydrazide .
- Results : The conformer ratio correlates with their calculated Gibbs energies .
属性
IUPAC Name |
N-[(6-chloropyridazin-3-yl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c9-8-4-3-7(11-12-8)5-10-6-1-2-6/h3-4,6,10H,1-2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOUYMJPPURPOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=NN=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine | |
CAS RN |
1289386-54-4 |
Source


|
| Record name | 3-Pyridazinemethanamine, 6-chloro-N-cyclopropyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-N-methylbenzo[D]oxazol-2-amine](/img/structure/B1143981.png)
![7-chloro-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1143985.png)
![4-Methyl-2-(4-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1143986.png)
